Maitotoxin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

InChI |

InChI=1S/C164H258O68S2.2Na/c1-24-26-65(2)68(5)41-74(168)117(179)85-33-36-152(11)106(203-85)55-109-162(21,231-152)64-161(20)105(210-109)51-89-83(220-161)28-25-27-82-99(199-89)59-157(16)108(202-82)56-107-153(12,230-157)39-38-151(10)112(211-107)61-158(17)111(224-151)54-101(176)163(22,232-158)103-32-31-84-90(204-103)53-110-156(15,219-84)62-113-150(9,223-110)37-34-102-155(14,225-113)63-114-164(23,227-102)147(192)149-159(18,226-114)58-81(175)134(218-149)133-79(173)47-93-136(216-133)120(182)119(181)92(200-93)44-72(166)43-76(170)131-77(171)46-94-137(214-131)122(184)124(186)143(207-94)145-126(188)125(187)144-146(217-145)128(190)139-97(208-144)50-88-87(206-139)49-96-138(205-88)127(189)141(229-234(196,197)198)95(201-96)45-75(169)118(180)132-78(172)48-98-140(215-132)129(191)148-160(19,221-98)60-100-91(209-148)52-104-154(13,222-100)57-80(174)135-142(212-104)123(185)121(183)130(213-135)71(8)115(177)67(4)29-30-86(228-233(193,194)195)116(178)69(6)42-73(167)70(7)66(3)35-40-165;;/h24-25,28,35,65,67-69,71-149,165-192H,1,7,26-27,29-34,36-64H2,2-6,8-23H3,(H,193,194,195)(H,196,197,198);;/q;2*+1/p-2/b28-25-,66-35+;;/t65-,67+,68+,69+,71+,72+,73+,74+,75-,76+,77+,78+,79+,80+,81+,82+,83-,84+,85-,86-,87-,88+,89+,90-,91-,92-,93-,94-,95-,96+,97-,98+,99-,100+,101+,102+,103-,104+,105-,106-,107+,108-,109+,110+,111-,112-,113+,114+,115+,116+,117-,118+,119-,120+,121+,122+,123-,124+,125+,126+,127+,128+,129-,130-,131-,132-,133+,134+,135+,136+,137+,138+,139-,140+,141-,142-,143+,144-,145+,146+,147-,148+,149+,150-,151+,152+,153-,154-,155-,156-,157+,158+,159-,160-,161+,162-,163+,164+;;/m0../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQUHAJRFNRIIU-DVGFTKJRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C(C)CC(C(=C)C(=CCO)C)O)O)OS(=O)(=O)[O-])C(C(C)C1C(C(C2C(O1)C(CC3(C(O2)CC4C(O3)CC5(C(O4)C(C6C(O5)CC(C(O6)C(C(CC7C(C(C8C(O7)CC9C(O8)CC1C(O9)C(C2C(O1)C(C(C(O2)C1C(C(C2C(O1)CC(C(O2)C(CC(CC1C(C(C2C(O1)CC(C(O2)C1C(CC2(C(O1)C(C1(C(O2)CC2(C(O1)CCC1(C(O2)CC2(C(O1)CC1C(O2)CCC(O1)C1(C(CC2C(O1)(CC1C(O2)(CCC2(C(O1)CC1C(O2)(CC2C(O1)CC=CC1C(O2)CC2C(O1)(CC1(C(O2)CC2C(O1)(CCC(O2)C(C(CC(C)C(C)CC=C)O)O)C)C)C)C)C)C)C)O)C)C)C)C)C)O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)OS(=O)(=O)[O-])O)O)O)O)C)C)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H]([C@@H]([C@H](C)C[C@H](C(=C)/C(=C/CO)/C)O)O)OS(=O)(=O)[O-])[C@H]([C@@H](C)[C@H]1[C@@H]([C@@H]([C@H]2[C@H](O1)[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C[C@]5([C@H](O4)[C@H]([C@H]6[C@H](O5)C[C@H]([C@H](O6)[C@@H]([C@H](C[C@H]7[C@@H]([C@@H]([C@H]8[C@H](O7)C[C@H]9[C@H](O8)C[C@H]1[C@H](O9)[C@H]([C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)[C@H]1[C@@H]([C@H]([C@H]2[C@@H](O1)C[C@H]([C@@H](O2)[C@@H](C[C@H](C[C@H]1[C@@H]([C@H]([C@H]2[C@@H](O1)C[C@H]([C@@H](O2)[C@H]1[C@@H](C[C@]2([C@H](O1)[C@@H]([C@]1([C@H](O2)C[C@]2([C@H](O1)CC[C@]1([C@H](O2)C[C@]2([C@H](O1)C[C@H]1[C@H](O2)CC[C@H](O1)[C@]1([C@@H](C[C@H]2[C@](O1)(C[C@H]1[C@](O2)(CC[C@]2([C@H](O1)C[C@H]1[C@](O2)(C[C@H]2[C@H](O1)C/C=C\[C@H]1[C@H](O2)C[C@H]2[C@](O1)(C[C@]1([C@H](O2)C[C@H]2[C@](O1)(CC[C@H](O2)[C@H]([C@@H](C[C@@H](C)[C@@H](C)CC=C)O)O)C)C)C)C)C)C)C)O)C)C)C)C)C)O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)OS(=O)(=O)[O-])O)O)O)O)C)C)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H256Na2O68S2 | |

| Record name | maitotoxin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maitotoxin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880012 | |

| Record name | Maitotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in methanol, ethanol, and 1-butanol saturated water; insoluble in diethyl ether, acetone, and chloroform, Soluble in water | |

| Record name | Maitotoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

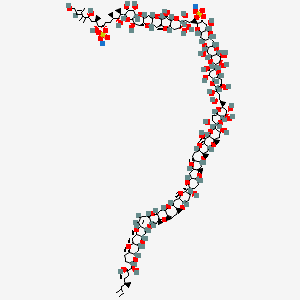

... ladder-shaped polycyclic molecule | |

CAS No. |

59392-53-9 | |

| Record name | Maitotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059392539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maitotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maitoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAITOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P59GES78D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maitotoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery of Maitotoxin from Gambierdiscus toxicus: A Technical Guide

A Historical Overview of a Marine Toxin Behemoth

The story of maitotoxin, one of the most potent natural toxins known, began with investigations into ciguatera fish poisoning, a foodborne illness caused by the consumption of contaminated reef fish. In 1977, a pivotal moment in marine toxicology occurred when a group of Japanese scientists, led by Takeshi Yasumoto, first isolated a water-soluble toxin from the gut of the surgeonfish Ctenochaetus striatus, known locally in Tahiti as "maito," which lent the toxin its name.[1] Subsequent research revealed that the true producer of this compound was not the fish itself, but a microscopic dinoflagellate, Gambierdiscus toxicus, upon which the fish graze.[2][3]

The sheer size and complexity of the this compound molecule presented a formidable challenge to the scientific community. It wasn't until 1993 that the complete planar structure of the primary analogue, this compound-1 (MTX-1), was elucidated, again by Yasumoto's group in collaboration with others.[4][5] This monumental achievement revealed a molecule with a molecular formula of C₁₆₄H₂₅₆Na₂O₆₈S₂ and a molecular weight of 3425.88 g/mol .[1][6][7] The structure is a breathtaking example of nature's chemical architecture, featuring a linear chain of 32 fused ether rings.[2]

Further research has led to the discovery of several this compound analogues, including MTX-2, MTX-3, and MTX-4, each with variations in their structure and potency.[5][8] The intricate structure and profound biological activity of this compound continue to make it a subject of intense research for chemists, pharmacologists, and toxicologists worldwide.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogues.

| Property | Value | Reference(s) |

| Molecular Formula (MTX-1) | C₁₆₄H₂₅₆Na₂O₆₈S₂ | [1][6][7] |

| Molecular Weight (MTX-1) | 3425.88 g/mol | [1][6][7] |

| Appearance | Colorless amorphous solid | [9] |

| Toxin Analogue | LD₅₀ (µg/kg, mouse, i.p.) | Reference(s) |

| This compound-1 (MTX-1) | 0.05 | [4] |

| This compound-1 (MTX-1) | 0.13 | [9] |

| This compound-2 (MTX-2) | Not Reported | |

| This compound-3 (MTX-3) | Toxic to mice, but specific LD₅₀ not consistently reported | [8] |

| This compound-4 (MTX-4) | Exhibits toxic effects similar to MTX-1 | [5] |

| This compound-7 (MTX-7) | 0.235 | [4] |

Experimental Protocols

Culturing Gambierdiscus toxicus

Objective: To cultivate Gambierdiscus toxicus for the production and subsequent extraction of this compound.

Methodology:

-

Strain: A clonal culture of Gambierdiscus toxicus, such as the Hawaiian strain T39, is initiated from single cells.[10]

-

Medium: Cultures are grown in a seawater-based medium, such as the ES medium.[10] The seawater is typically filtered through a 0.45 µm membrane.[10]

-

Culture Vessels: For large-scale production, 2.8-liter Fernbach flasks containing 1.5 liters of medium are used.[10]

-

Incubation Conditions: Cultures are maintained at a constant temperature, typically around 25°C, under a 16:8 hour light:dark cycle with cool-white fluorescent lighting.[11]

-

Harvesting: Cells are harvested during the late logarithmic to early stationary growth phase by centrifugation or filtration.[10][11] Cell density can be monitored using a Palmer-Maloney counting chamber.[10]

Extraction and Purification of this compound

Objective: To isolate and purify this compound from cultured Gambierdiscus toxicus cells.

Workflow Diagram:

This compound Extraction and Purification Workflow

Detailed Methodology:

-

Methanol Extraction: The harvested cell pellet is extracted with methanol.[11]

-

Liquid-Liquid Partitioning:

-

Solid-Phase Extraction (SPE): The butanol fraction is further purified using SPE, often with a C18 reversed-phase cartridge, to remove salts and other highly polar impurities.

-

Flash Chromatography: The eluate from the SPE is subjected to flash chromatography on a silica (B1680970) gel column to further separate this compound from other compounds.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC.

-

Column: A C18 or Phenyl-Hexyl column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water is typically employed. For example, a linear gradient from 20% to 60% acetonitrile in acidified water over 33 minutes at a flow rate of 1 mL/min has been used.[11]

-

Detection: The column effluent is monitored by UV absorbance at 210 nm.[11] Fractions are collected and their toxicity is assessed using a mouse bioassay to identify the this compound-containing fractions.

-

Structural Elucidation

Objective: To determine the chemical structure of this compound.

Methodology:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HR-MS): Used to determine the precise molecular weight and elemental composition.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Used to analyze complex mixtures and to obtain fragmentation patterns for structural elucidation. Electrospray ionization (ESI) is a common ionization technique.[4][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Spectrometer: High-field NMR spectrometers (e.g., 800 MHz) are required due to the complexity of the molecule and severe signal overlapping.[4]

-

Solvent: A mixture of deuterated pyridine (B92270) (C₅D₅N) and deuterated methanol (CD₃OD) (1:1) is often used as the solvent.[13]

-

Experiments: A suite of 1D and 2D NMR experiments are performed, including:

-

¹H NMR: To observe the proton signals.

-

¹³C NMR and DEPT: To identify the carbon skeleton.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the stereochemistry.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.[4]

-

-

Mouse Bioassay for LD₅₀ Determination

Objective: To determine the median lethal dose (LD₅₀) of this compound in mice.

Methodology:

-

Animals: Swiss mice (female, 20 g) are commonly used.[11]

-

Route of Administration: Intraperitoneal (i.p.) injection is the standard route for assessing the acute toxicity of this compound.[9][11]

-

Vehicle: The purified toxin is dissolved in a physiological solution, such as 0.9% NaCl containing 1% Tween 20, to ensure solubility and facilitate administration.[11]

-

Procedure:

-

A range of doses of the this compound solution is prepared.

-

Groups of mice are injected i.p. with a specific dose. A control group receives only the vehicle.

-

The animals are observed for a period of 24 hours.[11]

-

The number of deaths in each dose group is recorded.

-

The LD₅₀ value, the dose that causes death in 50% of the animals, is calculated using statistical methods such as the probit analysis.

-

This compound's Mechanism of Action: A Cascade of Calcium Dysregulation

This compound exerts its profound toxic effects by disrupting intracellular calcium homeostasis. The primary target of this compound is the plasma membrane, where it activates non-selective cation channels.[14] This leads to a massive and sustained influx of extracellular calcium ions (Ca²⁺) into the cytoplasm.[15][16]

Signaling Pathway Diagram:

This compound-Induced Signaling Pathway

The dramatic increase in intracellular calcium concentration triggers a cascade of downstream events:

-

Phosphoinositide Breakdown: The elevated calcium levels can stimulate phospholipase C, leading to the breakdown of phosphoinositides, which are important signaling molecules in the cell membrane.[17]

-

Mitochondrial Dysfunction and ATP Depletion: The excessive cytosolic calcium is taken up by the mitochondria, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and a subsequent depletion of cellular ATP.[15]

-

Hormone and Neurotransmitter Release: In excitable cells, the calcium influx can trigger the release of hormones and neurotransmitters.[16]

-

Cell Death: The culmination of these events, particularly the loss of ATP and disruption of cellular integrity, leads to cell death, often through a process of membrane blebbing and eventual lysis, consistent with necroptosis.[2][15]

The discovery and ongoing study of this compound have not only shed light on the intricate world of marine natural products but have also provided a powerful molecular tool for investigating the fundamental roles of calcium signaling in cellular physiology and pathology. For researchers in drug development, the unique mechanism of action of this compound offers insights into potential therapeutic targets related to calcium channel modulation and cell death pathways.

References

- 1. merckindex.rsc.org [merckindex.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.uchicago.edu [journals.uchicago.edu]

- 4. mdpi.com [mdpi.com]

- 5. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 59392-53-9 | Benchchem [benchchem.com]

- 7. 59392-53-9・this compound・131-19011[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Structure Elucidation and Biological Evaluation of this compound-3, a Homologue of Gambierone, from Gambierdiscus belizeanus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Some chemical properties of this compound, a putative calcium channel agonist isolated from a marine dinoflagellate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spo.nmfs.noaa.gov [spo.nmfs.noaa.gov]

- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 12. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a novel activator of mediator release from human basophils, induces large increases in cytosolic calcium resulting in histamine, but not leukotriene C4, release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

The Monumental Task of Unraveling Maitotoxin: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maitotoxin, a potent marine neurotoxin produced by the dinoflagellate Gambierdiscus toxicus, stands as one of the most formidable challenges in the field of natural product chemistry.[1] Its immense size and breathtaking structural complexity have captivated and tested the limits of analytical and synthetic chemistry for decades. With a molecular formula of C₁₆₄H₂₅₆Na₂O₆₈S₂ and a molar mass of 3422 g/mol , this compound is the largest known non-polymeric secondary metabolite.[1] Its structure comprises a contiguous chain of 32 fused ether rings, adorned with 22 methyl groups, 28 hydroxyl groups, and two sulfate (B86663) esters, creating a molecule with 98 stereogenic centers.[1] The elucidation of this intricate architecture, a collaborative effort spanning several leading research groups, is a testament to the power of modern spectroscopic techniques and the art of chemical synthesis. This in-depth technical guide provides a comprehensive overview of the core methodologies and logical frameworks employed in the monumental task of deciphering the chemical structure and stereochemistry of this compound.

Elucidation of the Planar Structure: A Multi-pronged Approach

The determination of this compound's planar structure was a Herculean task that relied on a synergistic combination of advanced spectroscopic methods and chemical degradation. The sheer size and repetitive nature of the polyether backbone presented unprecedented challenges in spectral interpretation.

Key Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A battery of 1D and 2D NMR experiments was the cornerstone of the structure elucidation. Due to the extensive overlap of proton signals in this massive molecule, advanced techniques were indispensable.

-

Sample Preparation: this compound is a water-soluble, amorphous solid. For NMR analysis, samples were typically dissolved in a mixture of deuterated pyridine (B92270) and deuterated methanol (B129727) (C₅D₅N-CD₃OD, 1:1) to ensure solubility and minimize signal broadening.

-

Instrumentation: High-field NMR spectrometers (600 MHz and above) were crucial for achieving the necessary signal dispersion.

-

1D NMR: ¹H and ¹³C NMR spectra provided the initial overview of the proton and carbon environments. DEPT-135 experiments were used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Used to establish ¹H-¹H coupling networks, tracing the connectivity of protons within individual ring systems and the acyclic chains.

-

TOCSY (Total Correlation Spectroscopy): Provided information about entire spin systems, helping to identify all the protons within a given ring or chain fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2-3 bond) correlations between protons and carbons, which was critical for connecting the individual ring systems and establishing the overall sequence of the polyether chain.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about through-space proximity of protons, which was vital for determining the relative stereochemistry of the ring junctions and substituents.

-

-

-

Mass Spectrometry (MS): Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound and its fragments.

-

FAB-MS (Fast Atom Bombardment Mass Spectrometry): Early studies utilized FAB-MS to obtain the molecular weight of the disodium (B8443419) salt.

-

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS, particularly coupled with high-resolution analyzers like Q-TOF (Quadrupole Time-of-Flight), proved more effective for observing molecular-related ions of the intact molecule and its derivatives.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) experiments on the intact molecule and its fragments provided valuable information about the connectivity of the polyether rings.

-

-

Chemical Degradation: To simplify the complex structure, chemical degradation was employed to break the molecule into smaller, more manageable fragments.

-

Periodate (B1199274) Oxidation: Treatment of this compound with sodium periodate (NaIO₄) cleaved the vicinal diol functionalities, breaking the carbon backbone at specific points. This was followed by reduction with sodium borohydride (B1222165) (NaBH₄). This strategy yielded smaller fragments that could be individually analyzed by NMR and MS, and their structures pieced back together to reconstruct the original molecule.

-

Logical Workflow for Planar Structure Elucidation

The overall strategy for determining the planar structure of this compound can be visualized as a multi-step process.

References

The Core Mechanism of Action of Maitotoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maitotoxin (MTX), a complex polyether marine toxin produced by the dinoflagellate Gambierdiscus toxicus, is the most potent non-proteinaceous toxin known.[1][2][3] Its profound and diverse biological effects stem from a primary, potent disruption of intracellular calcium homeostasis. This guide provides a detailed examination of the molecular mechanisms underlying this compound's action, presenting key experimental findings, methodologies, and visual representations of the involved signaling pathways.

Primary Mechanism: Induction of Massive Calcium Influx

The central tenet of this compound's mechanism is its ability to induce a substantial and sustained influx of extracellular calcium (Ca²⁺) into the cytoplasm.[4][5][6][7][8][9][10] This is not a passive process but an active modulation of membrane permeability. While initially thought to be a specific activator of voltage-gated calcium channels, subsequent research has revealed a more complex interaction with the cell membrane.[5][11]

Current evidence points to this compound activating non-selective cation channels, creating pores in the plasma membrane that allow for the passage of Ca²⁺ and other cations.[1][4][12] Two primary hypotheses for the molecular target of this compound are:

-

Plasma Membrane Ca²⁺ ATPase (PMCA): One prominent theory suggests that this compound binds to the PMCA pump, transforming it from an active transporter into a non-selective ion channel.[2] This conversion leads to a catastrophic failure of the cell's ability to maintain its normal low intracellular Ca²⁺ concentration.

-

Transient Receptor Potential Canonical Type 1 (TRPC1) Channel: Several studies have implicated the TRPC1 channel as a potential target for this compound.[1][6][13] this compound may act as a selective activator of these channels, leading to the observed Ca²⁺ influx.[13]

This initial influx of Ca²⁺ is the critical upstream event that triggers a cascade of downstream cellular responses.

Downstream Signaling Cascades and Cellular Consequences

The dramatic and sustained elevation of intracellular Ca²⁺ concentration ([Ca²⁺]i) initiated by this compound unleashes a number of secondary and tertiary effects, ultimately leading to cell death.

Phosphoinositide Hydrolysis

This compound is a potent, general activator of phosphoinositide breakdown in a wide variety of cells.[14][15] This process, which is dependent on the presence of extracellular calcium, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[14][15][16] This hydrolysis generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While this compound-induced phosphoinositide hydrolysis is dependent on extracellular Ca²⁺, it appears to be independent of a rise in intracellular Ca²⁺, suggesting a direct or proximal effect of the initial Ca²⁺ entry on PLC activation.[16]

Calpain Activation and Necrotic Cell Death

The overwhelming intracellular Ca²⁺ levels lead to the activation of calcium-dependent proteases, most notably calpains.[8][17][18][19] Calpains are cytosolic cysteine proteases that, when activated, cleave a wide range of cellular proteins, including cytoskeletal components, enzymes, and transcription factors.[18] The activation of calpain by this compound is a key step in the execution of necrotic cell death.[17][18] Studies have shown that this compound-induced cell death is associated with the activation of calpain, but not caspase-3, a key effector in apoptotic pathways.[17][18] This indicates that this compound primarily triggers a necrotic, rather than apoptotic, cell death program.

Formation of Cytolytic Pores and Membrane Blebbing

Prolonged exposure to this compound leads to the formation of large, non-selective pores in the plasma membrane.[20][21] This is a later-stage event that follows the initial ion channel activation. These pores allow the passage of larger molecules, leading to the loss of cellular integrity, membrane blebbing, and eventual cell lysis.[20][21]

ATP Depletion

The massive influx of Ca²⁺ places an enormous metabolic burden on the cell, particularly on mitochondria, which attempt to sequester the excess calcium. This can lead to mitochondrial dysfunction and a subsequent depletion of cellular ATP.[10] The loss of ATP further compromises cellular functions and is considered a critical event contributing to this compound-induced cell death.[10]

Visualizing the Mechanism of Action

To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.

Caption: this compound signaling pathway leading to necrotic cell death.

Caption: General experimental workflow for studying this compound's effects.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: this compound Concentrations and Cellular Effects

| Cell Type | This compound Concentration | Observed Effect | Reference |

| HIT-T15 cells | 200 nmol/L | Sustained increase in intracellular free calcium | [4] |

| MDCK cells | 3 nM | Elevation of intracellular calcium concentration | [12] |

| PC12 cells | 0.3 ng/ml (90 pM) | Formation of [³H]inositol phosphates | [22] |

| PC12 cells | 0.03 ng/ml (9 pM) | Stimulation of arachidonic acid release | [22] |

| Guinea-pig left atria | 0.1 - 4 ng/ml | Positive inotropic effect | [9] |

| Rat hepatocytes | 80 pM | TD₅₀ (Toxic Dose, 50%) at 24 hours | [10] |

| Neuro-2a cells | 3.38 nM | IC₅₀ (Inhibitory Concentration, 50%) for cell viability | [23] |

Table 2: Inhibition of this compound-Induced Calcium Influx

| Cell Type | Inhibitor | IC₅₀ | Reference |

| NIH 3T3 cells | Econazole | 0.56 µM | [5][7] |

| NIH 3T3 cells | Miconazole | ~1 µM | [5][7] |

| NIH 3T3 cells | SKF 96365 | ~2 µM | [5][7] |

| NIH 3T3 cells | Clotrimazole | ~3 µM | [5][7] |

| NIH 3T3 cells | Calmidazolium | ~3 µM | [5][7] |

| NIH 3T3 cells | Fluspirilene | ~2 µM | [5][7] |

| NIH 3T3 cells | Penfluridol | ~3 µM | [5][7] |

| NIH 3T3 cells | Loperamide | ~4 µM | [5][7] |

| NIH 3T3 cells | Proadifen | ~4 µM | [5][7] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

-

Principle: Fluorescent Ca²⁺ indicators are used to visualize and quantify changes in [Ca²⁺]i upon this compound application.

-

Methodology:

-

Cell Culture: Plate cells (e.g., HIT-T15, Neuro-2a) on glass coverslips suitable for microscopy.[4][6]

-

Dye Loading: Incubate cells with a Ca²⁺-sensitive fluorescent dye such as Fura-2 AM, Indo-1 AM, or Fluo-4 AM in a physiological salt solution (e.g., Krebs-Ringer buffer) for a specified time (e.g., 30-60 minutes) at 37°C.[4][6]

-

Washing: Wash the cells with fresh buffer to remove extracellular dye.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.

-

This compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound.

-

Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, excite at two wavelengths (e.g., 340 nm and 380 nm) and record the ratio of the emission intensities.

-

Calibration: At the end of the experiment, perfuse with a solution containing a Ca²⁺ ionophore (e.g., ionomycin) and a high Ca²⁺ concentration to obtain the maximum fluorescence ratio (Rmax), followed by a Ca²⁺-free solution with a chelator (e.g., EGTA) to obtain the minimum ratio (Rmin). Use the Grynkiewicz equation to convert fluorescence ratios to [Ca²⁺]i.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Principle: This technique allows for the direct measurement of ion channel currents across the cell membrane in response to this compound.

-

Methodology:

-

Cell Preparation: Use cultured cells as described above.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing appropriate ions and buffers.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

-

Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the baseline current.

-

This compound Application: Perfuse the cell with an extracellular solution containing this compound.

-

Data Acquisition: Record the changes in membrane current. To determine the current-voltage (I-V) relationship, apply a series of voltage steps or ramps and measure the corresponding currents before and after this compound application.[4]

-

Phosphoinositide Hydrolysis Assay

-

Principle: This assay measures the accumulation of radiolabeled inositol phosphates, the products of phosphoinositide breakdown.

-

Methodology:

-

Cell Labeling: Incubate cells (e.g., PC12, HL60) for 24-48 hours in a medium containing [³H]myo-inositol to label the cellular phosphoinositide pool.[14][22]

-

Washing: Wash the cells to remove unincorporated [³H]inositol.

-

This compound Stimulation: Incubate the cells with this compound in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction: Terminate the reaction by adding a solution such as cold trichloroacetic acid or a chloroform/methanol mixture to extract the inositol phosphates.

-

Separation: Separate the different inositol phosphates (IP₁, IP₂, IP₃) using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Quantify the radioactivity in each fraction using liquid scintillation counting.

-

Cell Viability and Cytotoxicity Assays

-

Principle: These assays quantify cell death or the loss of metabolic activity following exposure to this compound.

-

Methodology (MTT Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 2.5 to 24 hours).[23][24]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or TD₅₀ value.

-

Conclusion

The mechanism of action of this compound is a multi-stage process initiated by the potent induction of a massive and sustained influx of extracellular Ca²⁺. This is likely mediated by the activation of non-selective cation channels, with the TRPC1 channel and a modified PMCA pump being the leading candidates for its molecular target. The resulting catastrophic increase in intracellular Ca²⁺ triggers a cascade of downstream events, including the activation of phospholipase C and calpains, the formation of cytolytic pores, and the depletion of cellular ATP. These events collectively lead to a necrotic form of cell death. The intricate and potent nature of this compound's mechanism makes it a valuable pharmacological tool for investigating Ca²⁺-dependent cellular processes and the pathways leading to cell death. Further research will continue to refine our understanding of its precise molecular interactions and the full scope of its cellular consequences.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: An Inspiration for Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 9. The mechanism of action of this compound in relation to Ca2+ movements in guinea-pig and rat cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of this compound with voltage-sensitive calcium channels in cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound activates a nonselective cation channel and stimulates Ca2+ entry in MDCK renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound stimulates phosphoinositide breakdown in neuroblastoma hybrid NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-induced phosphoinositide hydrolysis is dependent on extracellular but not intracellular Ca2+ in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - ProQuest [proquest.com]

- 19. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound activates a nonselective cation channel and a P2Z/P2X(7)-like cytolytic pore in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound induces biphasic interleukin-1beta secretion and membrane blebbing in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound: effects on calcium channels, phosphoinositide breakdown, and arachidonate release in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Detection and quantification of this compound-like compounds using a neuroblastoma (Neuro-2a) cell based assay. Application to the screening of this compound-like compounds in Gambierdiscus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 25. Ensayos de viabilidad y proliferación celular [sigmaaldrich.com]

Maitotoxin: A Potent Activator of Calcium Channels - A Technical Guide for Researchers

Version: 1.0

Executive Summary

Maitotoxin (MTX), a complex polyether produced by the dinoflagellate Gambierdiscus toxicus, stands as the largest and most potent non-protein, non-polysaccharide natural toxin known.[1][2][3] Its profound biological activity stems from its capacity to induce a massive and sustained influx of calcium ions (Ca²⁺) across the plasma membrane of virtually all cell types tested.[4][5] This disruption of calcium homeostasis triggers a cascade of downstream cellular events, including membrane depolarization, phosphoinositide hydrolysis, neurotransmitter release, and ultimately, cell death.[2][6][7] While its exact molecular target remains under investigation, evidence points towards the activation of non-selective cation channels, potentially by converting membrane proteins like the plasma membrane Ca²⁺-ATPase (PMCA) into pores.[1][8] This whitepaper provides a technical overview of this compound's mechanism of action, summarizes key quantitative data, details essential experimental protocols for its study, and illustrates its associated signaling pathways, positioning MTX as an invaluable pharmacological tool for research into calcium signaling and cellular physiology.

Introduction to this compound

Origin and Molecular Structure

This compound was first isolated from the surgeonfish Ctenochaetus striatus (Tahitian name: "maito"), but its origin was later traced to the marine dinoflagellate Gambierdiscus toxicus.[1] The molecule's structure is a testament to nature's chemical complexity. It is a massive, water-soluble polyether with a molecular formula of C₁₆₄H₂₅₆O₆₈S₂Na₂ and a molecular weight of approximately 3422 g/mol .[1][9] The structure consists of 32 fused ether rings forming a ladder-like shape, with 32 ether rings, 22 methyl groups, 28 hydroxyl groups, and two sulfate (B86663) esters, which are crucial for its biological activity.[1][2] This amphipathic architecture is thought to allow it to anchor into the cell membrane while interacting with the extracellular environment.[3]

Extreme Potency and Toxicity

This compound is recognized as the most potent non-peptide toxin.[3] Its toxicity in mice is exceptionally high, with a lethal dose (LD₅₀) upon intraperitoneal injection reported to be as low as 50 ng/kg.[1][2][9] This makes it significantly more lethal than well-known neurotoxins like tetrodotoxin.[10][11]

Mechanism of Action: Calcium Channel Activation

The Central Role of Calcium Influx

The primary mechanism of this compound's action is the profound and sustained increase of intracellular free calcium concentration ([Ca²⁺]i).[2][6] This effect is strictly dependent on the presence of extracellular calcium, indicating that MTX facilitates the entry of Ca²⁺ from the outside rather than promoting its release from internal stores like the endoplasmic reticulum.[5][8][12]

Putative Molecular Targets

The precise protein target for MTX has not been definitively identified. However, research suggests several possibilities:

-

Plasma Membrane Ca²⁺ ATPase (PMCA): One leading hypothesis is that MTX binds to PMCA and transforms it from an active pump into an open, non-selective ion channel, a mechanism similar to how palytoxin (B80417) affects the Na⁺/K⁺-ATPase.[1]

-

Non-Selective Cation Channels (NSCC): MTX has been shown to activate NSCCs in various cell types.[4][11][13]

-

TRP Channels: Some studies propose the involvement of Transient Receptor Potential (TRP) channels, specifically TRPC1, as the channel activated by MTX.[8][14]

It is generally accepted that MTX does not form a channel by itself but rather acts on an existing membrane protein to create a pore for ion influx.[4]

Figure 1: Proposed mechanism of this compound action on the plasma membrane.

Downstream Cellular and Signaling Consequences

The massive influx of Ca²⁺ acts as a powerful intracellular signal that unleashes a multitude of downstream effects, leading to widespread cellular dysfunction and death.

-

Phosphoinositide Breakdown: MTX is a general activator of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5][12] This stimulation is detected at picomolar concentrations of MTX.[12]

-

Neurotransmitter and Hormone Release: In secretory cells, the elevated [Ca²⁺]i triggers the exocytosis of vesicles. This has been demonstrated by the release of norepinephrine (B1679862) from pheochromocytoma (PC12) cells and histamine (B1213489) from human basophils.[15][16]

-

Arachidonic Acid Release: MTX stimulates the release of arachidonic acid from phospholipids, a process implicated in inflammatory signaling.[12]

-

Cytotoxicity and Necroptosis: The uncontrolled and sustained rise in [Ca²⁺]i is highly toxic. It leads to the activation of calcium-dependent proteases like calpains, mitochondrial dysfunction, membrane blebbing, and ultimately, cell lysis through a necroptotic cascade.[1][6]

Figure 2: Key downstream signaling events triggered by this compound-induced Ca²⁺ influx.

Quantitative Data Summary

The potency of this compound has been quantified across various experimental systems. The following tables summarize key toxicity and concentration data.

Table 1: Potency and Toxicity of this compound Analogs

| Toxin Analog | LD₅₀ (µg/kg) | Administration Route | Species | Reference(s) |

|---|---|---|---|---|

| This compound (MTX-1) | 0.050 | Intraperitoneal (i.p.) | Mouse | [1][2][8] |

| This compound (MTX-1) | 0.13 | Intraperitoneal (i.p.) | Mouse | [1] |

| This compound-2 (MTX-2) | 0.080 | Intraperitoneal (i.p.) | Mouse | [8] |

| this compound-7 (MTX-7) | 0.235 | Intraperitoneal (i.p.) | Mouse |[17] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cellular Response | Cell Type | Effective Concentration | Reference(s) |

|---|---|---|---|

| Ca²⁺ Influx | PC12h cells | 10 ng/mL | [15] |

| Histamine Release | Human Basophils | 1 - 20 ng/mL | [16] |

| Phosphoinositide Breakdown | PC12 cells | Threshold: 0.1 ng/mL (30 pM) | [12] |

| Arachidonic Acid Release | PC12 cells | Threshold: 0.03 ng/mL (9 pM) | [12] |

| Cationic Current Activation | HIT-T15 cells (MTX-C) | 200 nmol/L | [4] |

| Channel Activation | Xenopus laevis Oocytes | 10 pM |[13] |

Key Experimental Protocols

Protocol: Measuring Intracellular Calcium ([Ca²⁺]i) via Fluorescence Imaging

This protocol describes a general method for measuring MTX-induced changes in [Ca²⁺]i using fluorescent calcium indicators.

-

Cell Preparation: Plate adherent cells (e.g., SH-SY5Y, PC12) onto 96-well, black-walled, clear-bottom microplates and culture to form a confluent monolayer.

-

Dye Loading: Remove culture medium and load cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM, or a kit like Calcium-4-NW) diluted in a physiological salt solution (PSS) or Hank's Balanced Salt Solution (HBSS) with probenecid (B1678239) to prevent dye extrusion. Incubate under appropriate conditions (e.g., 37°C for 30-60 minutes).

-

Washing: Gently wash the cells with PSS or HBSS to remove excess extracellular dye.

-

Baseline Measurement: Place the plate into a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging. Record baseline fluorescence for a period (e.g., 10-60 seconds) to establish a stable signal.

-

MTX Addition: Add this compound at the desired final concentration. For high-throughput systems like a FLIPR, this is done via an automated injection manifold.

-

Data Acquisition: Immediately following MTX addition, record the change in fluorescence intensity over time (e.g., every second for 5-10 minutes). A rapid and sustained increase in fluorescence corresponds to a rise in [Ca²⁺]i.

-

Data Analysis: Quantify the response by measuring the peak fluorescence intensity, the area under the curve, or the rate of fluorescence increase relative to the baseline.

Figure 3: General experimental workflow for a fluorescence-based calcium assay.

Protocol: Electrophysiological Recording of MTX-Induced Currents

This method uses whole-cell patch-clamp to directly measure the ion currents induced by MTX.

-

Cell Preparation: Culture cells (e.g., HIT-T15) on glass coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution should be designed to isolate the currents of interest.

-

Recording Setup: Place a coverslip with cells into a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution (e.g., Tyrode's solution).

-

Seal Formation: Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

-

Baseline Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV) and record baseline currents. Apply voltage steps or ramps to determine the baseline current-voltage (I-V) relationship.

-

MTX Application: Perfuse the recording chamber with the extracellular solution containing MTX at the desired concentration.

-

Data Acquisition: Continuously record the current as it develops in response to MTX. Periodically apply the voltage protocol to measure the I-V relationship of the MTX-induced current. The appearance of a large, non-selective cationic current is expected.[4]

-

Data Analysis: Subtract the baseline current from the MTX-induced current to isolate the specific effect. Analyze the I-V curve to determine the properties of the induced conductance.

Applications in Research and Drug Discovery

This compound's unique and potent activity makes it a valuable pharmacological tool:

-

Studying Calcium Homeostasis: MTX serves as a powerful agent to study the consequences of massive Ca²⁺ overload and the cellular mechanisms that respond to such a challenge.[7]

-

Ion Channel Research: It can be used to investigate the structure, function, and pharmacology of non-selective cation channels and other putative targets.[14]

-

Signal Transduction Research: As a general activator of phosphoinositide breakdown, MTX is useful for dissecting Ca²⁺-dependent signaling pathways downstream of PLC activation.[5][16]

-

Screening for Channel Blockers: The robust and reliable Ca²⁺ influx induced by MTX provides a powerful assay for screening compound libraries to identify novel inhibitors of calcium entry pathways.

Conclusion

This compound is a formidable molecule, both in its structural complexity and its biological potency. Its ability to act as a potent and general activator of calcium influx provides researchers with a unique tool to explore the fundamental roles of calcium in cell signaling, physiology, and pathology. While its extreme toxicity demands careful handling, its utility in dissecting complex cellular processes ensures its continued importance in pharmacology and cell biology. Further research to definitively identify its molecular receptor will undoubtedly open new avenues for understanding ion channel function and designing novel therapeutic agents targeting calcium dysregulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 59392-53-9 | Benchchem [benchchem.com]

- 3. This compound: An Inspiration for Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy this compound | 59392-53-9 [smolecule.com]

- 10. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: effects on calcium channels, phosphoinositide breakdown, and arachidonate release in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. grokipedia.com [grokipedia.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound, a novel activator of mediator release from human basophils, induces large increases in cytosolic calcium resulting in histamine, but not leukotriene C4, release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Role of Maitotoxin in Ciguatera Fish Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciguatera fish poisoning (CFP) is a significant global health concern, primarily caused by the consumption of seafood contaminated with potent marine neurotoxins. Among these, maitotoxin (MTX), produced by the dinoflagellate Gambierdiscus toxicus, stands out as the largest and most potent non-proteinaceous toxin known.[1][2] While ciguatoxins are the principal cause of the neurological symptoms of ciguatera, this compound plays a crucial, albeit distinct, role in the overall pathophysiology of the poisoning.[3] This technical guide provides an in-depth examination of the molecular mechanisms of this compound, focusing on its role as a potent disruptor of intracellular calcium homeostasis and the subsequent signaling cascades that lead to cytotoxicity. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction to this compound

This compound is a complex, water-soluble polyether compound with a molecular weight of 3422 Da.[3] Its intricate structure consists of 32 fused ether rings, 28 hydroxyl groups, 22 methyl groups, and two sulfate (B86663) esters, creating an amphipathic molecule.[1] Originally isolated from the surgeonfish Ctenochaetus striatus (maito in Tahitian), it is now known to be produced by the dinoflagellate Gambierdiscus toxicus.[1][4] In the marine food web, MTX primarily accumulates in the viscera of herbivorous fish.[5][6] While its oral toxicity is lower than that of ciguatoxins due to poor gastrointestinal absorption, its extreme potency makes it a significant contributor to the symptoms of ciguatera when contaminated fish organs are consumed.[7][8]

Mechanism of Action: Disruption of Calcium Homeostasis

The primary molecular mechanism of this compound is the profound and sustained elevation of intracellular calcium concentration ([Ca²⁺]i).[9][10] Unlike many toxins that target specific voltage-gated ion channels, MTX activates ubiquitously expressed, non-selective cation channels (NSCCs).[9][10][11] There is growing evidence suggesting that the Transient Receptor Potential Canonical type 1 (TRPC1) channel is a key molecular target for MTX.[7][11][12]

The activation of these channels leads to a massive influx of extracellular Ca²⁺ into the cytoplasm.[13][14] This influx is not dependent on the release of calcium from intracellular stores.[13] The sustained increase in [Ca²⁺]i is the central event that triggers a cascade of downstream cellular responses, ultimately leading to cell death.

Downstream Signaling Pathways

The pathological increase in intracellular calcium initiated by this compound activates several key signaling pathways, leading to widespread cellular dysfunction and cytotoxicity.

Phosphoinositide Breakdown

This compound is a potent, general activator of phosphoinositide breakdown in a wide variety of cells.[15][16] This process is dependent on the presence of extracellular calcium.[15][16] The influx of Ca²⁺ stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17][18] While IP₃ is known to mobilize intracellular calcium stores, the primary driver of the [Ca²⁺]i increase in MTX toxicity is the influx through the plasma membrane.[13] The generation of DAG leads to the activation of protein kinase C (PKC), which can modulate various cellular processes, including cyclic AMP accumulation.[17]

Calpain Activation and Cytoskeletal Degradation

The sustained high levels of intracellular calcium lead to the activation of calcium-dependent proteases, particularly calpains.[19][20] this compound has been shown to induce the activation of both calpain-1 and calpain-2.[9][21] Activated calpains cleave various cellular substrates, including cytoskeletal proteins like α-spectrin.[19][20][22] This proteolytic activity disrupts cellular structure and integrity, contributing to the observed necrotic cell death.[19][20] Notably, this compound-induced cell death is not associated with the activation of caspase-3, a key enzyme in apoptosis, indicating a necrotic rather than apoptotic pathway.[19][20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: An Inspiration for Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitotoxin [bionity.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-induced membrane blebbing and cell death in bovine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound stimulates phosphoinositide breakdown in neuroblastoma hybrid NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium-dependent effects of this compound on phosphoinositide breakdown and on cyclic AMP accumulation in PC12 and NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound triggers the cortical reaction and phosphatidylinositol-4,5-bisphosphate breakdown in amphibian oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - ProQuest [proquest.com]

- 21. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 22. Sequential Degradation of αII and βII Spectrin by Calpain in Glutamate or this compound-Stimulated Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Maitotoxin: A Technical Guide to its Molecular Weight and Formula Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maitotoxin (MTX), a potent marine neurotoxin produced by dinoflagellates of the genus Gambierdiscus, stands as one of the largest and most complex non-polymeric natural products known. Its extreme toxicity and intricate structure have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth overview of the methodologies employed in the determination of this compound's molecular weight and formula, offering valuable insights for researchers in natural product chemistry, toxicology, and drug development.

Data Presentation: Molecular Properties of this compound and its Analogs

The structural elucidation of this compound and its analogs has been a significant challenge, primarily due to their large size and complex stereochemistry. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been the cornerstones of these efforts. The table below summarizes the key quantitative data for this compound (referred to as MTX-1 in some literature) and several of its identified analogs.

| Toxin | Molecular Formula | Molecular Weight (Da) | Key Structural Features | Producing Organism(s) |

| This compound (MTX/MTX-1) | C₁₆₄H₂₅₆Na₂O₆₈S₂ | 3422.5 (as disodium (B8443419) salt) | 32 fused ether rings, 2 sulfate (B86663) esters | Gambierdiscus toxicus |

| This compound-2 (MTX-2) | - | ~3300 (as sodium salt) | Monosulfated polyether | Gambierdiscus sp. |

| This compound-3 (MTX-3) | C₅₂H₇₈O₁₉S | 1060.5 (as disodium salt) | C-glycosyl compound | Gambierdiscus sp. |

| This compound-4 (MTX-4) | C₁₅₇H₂₄₁NO₆₈S₂ | 3292.4860 (as free acid) | Similar polyether backbone to MTX | Gambierdiscus excentricus |

| This compound-6 (MTX-6) | C₁₆₄H₂₅₆O₆₆S | - | Monosulfated, additional hydroxyl groups, extra double bond | Gambierdiscus cheloniae |

| This compound-7 (MTX-7) | C₁₆₅H₂₅₈O₆₇S | - | Monosulfated, additional hydroxyl and methyl groups, extra double bond | Gambierdiscus honu |

Experimental Protocols

The determination of the molecular weight and formula of these complex molecules requires a multi-pronged analytical approach. Below are detailed methodologies for the key experiments cited in the structural elucidation of maitotoxins.

Isolation and Purification of this compound

A critical prerequisite for accurate structural analysis is the isolation of pure this compound from its biological source. This is typically achieved through a multi-step purification process from cultures of Gambierdiscus toxicus.

a. Culturing of Gambierdiscus toxicus

-

Culture Medium: Gambierdiscus toxicus is cultured in an enriched seawater medium, such as the K-medium or modified f/2 medium.

-

Growth Conditions: Cultures are maintained at a temperature of 25-27°C with a 12:12 hour light:dark cycle under cool-white fluorescent light.

-

Harvesting: Cells are harvested during the late exponential growth phase by centrifugation or filtration.

b. Extraction and Purification Workflow

The following workflow is a general representation of the purification process. Specific details may vary between laboratories.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the final purification and to assess the purity of the isolated this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex Kinetex C18, 5 µm, 100 Å, 250 x 4.6 mm).

-

Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 30-60 minutes to elute the highly retained this compound.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV absorbance is monitored at wavelengths around 210-230 nm.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for determining the accurate mass and elemental composition of this compound.

-

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) is used, typically in both positive and negative ion modes.

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂) Flow: 1-2 L/min

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Source Temperature: 100-150 °C

-

-

Mass Analysis: Full scan spectra are acquired over a wide mass range (e.g., m/z 100-4000). The high resolving power of the instrument allows for the determination of the monoisotopic mass with high accuracy (typically <5 ppm error).

-

Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the molecule and obtain structural information.

-

Collision Gas: Argon or Nitrogen

-

Collision Energy: This is a critical parameter that is optimized for each precursor ion to achieve informative fragmentation. For a large molecule like this compound, a range of collision energies (e.g., 20-100 eV) may be explored.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the complex three-dimensional structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required to resolve the numerous overlapping signals in the this compound spectrum.

-

Sample Preparation:

-

Sample Amount: Several milligrams of pure this compound are typically required for a full suite of NMR experiments.

-

Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or a mixture of pyridine-d₅ and methanol-d₄ are used to dissolve the sample.

-

Concentration: The sample is dissolved to a concentration of approximately 5-10 mg/mL.

-

-

NMR Experiments: A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are performed to assign the chemical shifts of all protons and carbons and to establish through-bond and through-space correlations.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing crucial information for determining the stereochemistry.

-

Signaling Pathway and Mechanism of Action

This compound exerts its potent toxicity by disrupting intracellular calcium homeostasis. The primary mechanism involves the activation of non-selective cation channels, leading to a massive influx of Ca²⁺ into the cell. This sustained elevation in intracellular calcium triggers a cascade of downstream events, ultimately leading to cell death via necroptosis.

The influx of calcium leads to the activation of calpains, a family of calcium-dependent proteases.[1] Activated calpains then initiate the necroptotic cell death pathway, which is a form of programmed necrosis characterized by cell swelling and lysis.[1]

Conclusion

The determination of the molecular weight and formula of this compound and its analogs has been a remarkable achievement in the field of natural product chemistry. The combination of sophisticated separation techniques, high-resolution mass spectrometry, and advanced NMR spectroscopy has been instrumental in unraveling the structures of these extraordinarily complex molecules. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers working on the characterization of large natural products and for those investigating the intricate mechanisms of marine toxins. The continued study of maitotoxins will undoubtedly provide further insights into their biosynthesis, pharmacology, and potential as tools for biomedical research.

References

Technical Guide: Maitotoxin LD50 in Mice (Intraperitoneal Administration)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Maitotoxin (MTX), a potent marine toxin produced by dinoflagellates of the genus Gambierdiscus, is one of the most toxic non-protein substances known.[1] Its primary mechanism of action involves the activation of calcium channels, leading to a massive influx of Ca2+ ions and subsequent disruption of cellular homeostasis.[1][2][3] This guide provides a comprehensive overview of the intraperitoneal (i.p.) lethal dose 50 (LD50) of this compound and its analogs in mice, details the experimental protocols for its determination, and illustrates the key signaling pathways and experimental workflows.

Quantitative Toxicity Data

The acute toxicity of this compound and its characterized analogs, as determined by intraperitoneal injection in mice, is summarized below. The data highlights the extreme potency of this class of toxins.

| Toxin Variant | LD50 (µg/kg) | LD50 (ng/kg) | Mouse Strain | Reference |

| This compound (MTX) | 0.050 | 50 | Not Specified | [1][4] |

| This compound (MTX) | 0.13 | 130 | Not Specified | [2] |

| This compound-2 (MTX2) | 0.080 | 80 | Not Specified | [4] |

| This compound-7 (MTX-7) | 0.235 | 235 | Not Specified | [5][6] |

Experimental Protocols for LD50 Determination

The determination of the LD50 for this compound via intraperitoneal injection involves a standardized animal bioassay. The following protocol is a synthesized representation based on common methodologies for acute toxicity testing.[7][8][9][10]

2.1. Toxin Preparation and Formulation

-

Purification: this compound is first extracted and purified from cultures of Gambierdiscus toxicus.[7][11] This typically involves multiple steps, including methanol (B129727) extraction, liquid-liquid partitioning, and high-performance liquid chromatography (HPLC) to ensure high purity.[7][12]

-

Solvent and Dilution: The purified toxin is evaporated to dryness and then dissolved in a sterile, biocompatible vehicle. A common vehicle is a physiological saline solution (0.9% NaCl) containing a small amount of a surfactant like Tween 20 (e.g., 1%) to aid in solubilization.[7]

-

Dose Preparation: A series of graded doses are prepared by serial dilution from a stock solution. The dose range is typically determined from preliminary range-finding studies to identify doses that cause between 0% and 100% mortality.[9][13]

2.2. Animal Model and Handling

-

Species and Strain: Young, healthy adult mice (e.g., Swiss, BALB/c, or ICR strains) are commonly used.[7][10][14] Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with food and water ad libitum.[10]

-

Grouping: Animals are randomly assigned to different dose groups, with a typical group size of 5-10 mice.[9][10] A control group, which receives only the vehicle solution, is always included.

2.3. Administration and Observation

-

Injection: The prepared toxin solutions are administered to the mice via intraperitoneal (i.p.) injection. The volume should be kept consistent and minimal (typically not exceeding 0.5 mL for a mouse).[8]

-

Observation Period: Following administration, the animals are closely monitored for signs of toxicity and mortality. Symptoms can include distress, altered mobility, and respiratory changes. The observation period typically lasts for 24 to 72 hours.[7][10]

-

Data Collection: The number of deceased animals in each dose group is recorded at the end of the observation period.

2.4. Data Analysis

-

LD50 Calculation: The LD50 value, which is the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods such as Probit Analysis or the Karber-Behrens method.[8][10][13] This provides a precise estimate with confidence limits.

Visualizations: Workflows and Signaling Pathways

3.1. Experimental Workflow for LD50 Determination

The following diagram illustrates the typical workflow for determining the intraperitoneal LD50 of this compound in mice.

3.2. This compound Signaling Pathway

This compound's primary toxic effect stems from its ability to induce a massive and sustained influx of calcium ions into the cytoplasm, leading to catastrophic cellular dysfunction and death.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scielo.br [scielo.br]

- 11. Purification and characterisation of large and small maitotoxins from cultured Gambierdiscus toxicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Histopathological studies of experimental marine toxin poisoning. II. The acute effects of this compound on the stomach, heart and lymphoid tissues in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Maitotoxin: A Comprehensive Technical Guide on its Solubility and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maitotoxin (MTX), a potent marine toxin produced by dinoflagellates of the genus Gambierdiscus, is one of the most toxic non-protein substances known. Its large, complex structure dictates its solubility in various solvents and underlies its profound biological activity. This document provides an in-depth guide to the solubility of this compound in aqueous and organic media. It further details experimental protocols for its extraction and analysis and illustrates its primary signaling pathway. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this powerful biomolecule.

This compound Solubility

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in water and a range of organic solvents.

| Solvent Class | Solvent | Solubility | Reference(s) |

| Aqueous | Water | Soluble | [1][2][3][4] |

| 1-Butanol Saturated Water | Soluble | [3] | |

| Polar Protic | Methanol | Soluble | [1][3][5] |

| Ethanol | Soluble | [1][3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][5] |

| Acetonitrile (aqueous) | Soluble | [1][5] | |

| Acetone | Insoluble | [3] | |

| Non-Polar | Diethyl Ether | Insoluble | [3] |

| Chloroform | Insoluble | [3] | |

| Hexane (B92381) | Moderately Soluble | [6] | |

| Toluene (B28343) | Moderately Soluble | [6] |